molecular formula C27H18ClF2N5O4 B10952482 N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10952482
M. Wt: 549.9 g/mol
InChI Key: ATTJDNVMPIKGJM-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a pyrazolo[1,5-a]pyrimidine core, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl and Difluoromethyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Attachment of the Chloromethylphenoxy and Nitrophenyl Groups: These steps typically involve electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core with diverse substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C27H18ClF2N5O4

Molecular Weight

549.9 g/mol

IUPAC Name

N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C27H18ClF2N5O4/c1-15-9-19(7-8-22(15)28)39-20-11-17(10-18(12-20)35(37)38)32-27(36)21-14-31-34-24(25(29)30)13-23(33-26(21)34)16-5-3-2-4-6-16/h2-14,25H,1H3,(H,32,36)

InChI Key

ATTJDNVMPIKGJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5)Cl

Origin of Product

United States

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